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Compound of Interest

Compound Name: 6-Chloro-3-hydroxypyridazine

Cat. No.: B108299 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 6-Chloro-3-hydroxypyridazine (CAS No: 19064-67-6). Due to the

tautomeric nature of this molecule, it exists in equilibrium with 6-chloropyridazin-3(2H)-one. The

presented data is a composite of expected values derived from analogous structures and

publicly available spectral information. This document details the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized

experimental protocols for their acquisition.

Core Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for 6-Chloro-3-
hydroxypyridazine. These values are based on typical ranges for the functional groups and

structural motifs present in the molecule and should be considered as predictive.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~7.0 - 7.2 Doublet 1H H-4

~7.4 - 7.6 Doublet 1H H-5

~11.0 - 13.0 Broad Singlet 1H
N-H (amide) / O-H

(enol)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) (ppm) Assignment

~125 - 130 C-4

~130 - 135 C-5

~145 - 150 C-6

~155 - 160 C-3

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Broad O-H / N-H stretch

3100 - 3000 Medium C-H stretch (aromatic)

1680 - 1640 Strong C=O stretch (amide I)

1600 - 1550 Medium C=N stretch

1450 - 1400 Medium C=C stretch

~750 Strong C-Cl stretch
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Table 4: Predicted Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

130/132 High
[M]⁺ (Molecular ion, with ³⁵Cl/

³⁷Cl isotopes)

102/104 Medium [M-CO]⁺

95 Medium [M-Cl]⁺

75 Medium Further fragmentation

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 6-Chloro-3-hydroxypyridazine is dissolved

in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR

tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz

spectrometer.

¹H NMR Acquisition: Proton NMR spectra are acquired with a spectral width of 0-16 ppm. A

sufficient number of scans (typically 16-64) are averaged to obtain a good signal-to-noise

ratio. Chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm).

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with a spectral width of 0-200

ppm. A proton-decoupled pulse sequence is used. A larger number of scans (typically 1024-

4096) are required due to the low natural abundance of ¹³C. Chemical shifts are referenced

to the solvent peak (DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium

bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin,
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transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance

(ATR)-FTIR, a small amount of the solid sample is placed directly onto the ATR crystal.

Instrumentation: The IR spectrum is recorded using an FTIR spectrometer.

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR

crystal) is recorded. The sample is then placed in the infrared beam path, and the sample

spectrum is recorded. The final spectrum is typically an average of 16-32 scans with a

resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a direct

insertion probe for solid samples or after dissolution in a suitable solvent for techniques like

Electrospray Ionization (ESI).

Ionization: Electron Impact (EI) ionization is a common method for this type of molecule. A

beam of electrons (typically at 70 eV) bombards the sample, causing ionization and

fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Visualized Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a

novel or known chemical compound.
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General Workflow for Spectroscopic Characterization
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Caption: A flowchart of the general experimental workflow for chemical compound

characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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